molecular formula C10H16N4O2 B14163499 N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 369404-10-4

N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B14163499
CAS No.: 369404-10-4
M. Wt: 224.26 g/mol
InChI Key: LUCVMRNTJBVHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound with a complex structure that includes a pyridazine ring, a carboxamide group, and a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide or toluene, and may require the use of catalysts or other reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced amine derivatives .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

369404-10-4

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-14(2)7-3-6-11-10(16)8-4-5-9(15)13-12-8/h4-5H,3,6-7H2,1-2H3,(H,11,16)(H,13,15)

InChI Key

LUCVMRNTJBVHJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=NNC(=O)C=C1

solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.